Tris(cyclopentadienyl)praseodymium

Description

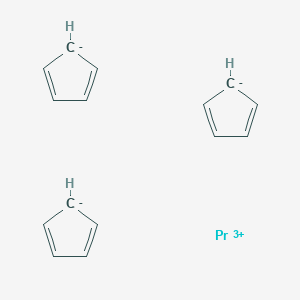

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclopenta-1,3-diene;praseodymium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H5.Pr/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHYOYODNXUAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Pr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11077-59-1 | |

| Record name | Tris(η5-2,4-cyclopentadien-1-yl)praseodymium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11077-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(eta5-2,4-cyclopentadien-1-yl)praseodymium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011077591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(η5-2,4-cyclopentadien-1-yl)praseodymium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tris Cyclopentadienyl Praseodymium Complexes

Conventional Synthetic Routes: Reactant Selection and Reaction Conditions

The most common and well-established method for preparing tris(cyclopentadienyl)praseodymium involves the reaction of a praseodymium(III) halide with a cyclopentadienyl (B1206354) salt. This approach, while straightforward, requires meticulous control over the reaction environment to achieve the desired product in high purity.

Reaction of Praseodymium Trichloride (B1173362) with Cyclopentadienyl Salts

The direct reaction between praseodymium trichloride (PrCl₃) and a sodium or potassium salt of cyclopentadiene (B3395910) is a widely employed synthetic strategy. wikipedia.org In a typical procedure, three equivalents of sodium cyclopentadienide (B1229720) (NaCp) are reacted with one equivalent of anhydrous praseodymium trichloride. wikipedia.org The reaction is generally carried out in an inert atmosphere to prevent the oxidation and hydrolysis of the highly air- and moisture-sensitive organometallic product.

The fundamental reaction can be represented as: PrCl₃ + 3 NaCp → Pr(Cp)₃ + 3 NaCl wikipedia.org

This salt metathesis reaction proceeds due to the formation of the thermodynamically stable sodium chloride salt, which precipitates from the reaction mixture, driving the equilibrium towards the formation of the desired this compound complex.

| Reactant | Role | Key Considerations |

| Praseodymium Trichloride (PrCl₃) | Praseodymium source | Must be anhydrous as moisture can lead to the formation of oxides and hydroxides. wikipedia.orgchemeurope.com |

| Sodium Cyclopentadienide (NaCp) | Cyclopentadienyl ligand source | Highly reactive and air-sensitive; typically prepared in situ or used as a freshly prepared solution. |

Role of Solvents and Reaction Environment in Synthesis Purity

The choice of solvent is critical in the synthesis of this compound and its analogues. Ethereal solvents, particularly tetrahydrofuran (B95107) (THF), are commonly used due to their ability to dissolve the cyclopentadienyl salt and the praseodymium precursor, while also facilitating the precipitation of the inorganic byproduct (e.g., NaCl). The reaction is often conducted at low temperatures to minimize side reactions and decomposition of the product.

Maintaining an inert reaction environment, typically under a nitrogen or argon atmosphere, is paramount. The presence of oxygen or water can lead to the formation of praseodymium oxides and other impurities, significantly reducing the yield and purity of the final product.

Advanced Synthesis Techniques for Substituted this compound Compounds

To modify the steric and electronic properties of the praseodymium center, substituted cyclopentadienyl ligands are often employed. This has led to the development of synthetic methods for a variety of substituted this compound compounds.

Preparation of Tris(isopropylcyclopentadienyl)praseodymium

The synthesis of tris(isopropylcyclopentadienyl)praseodymium follows a similar principle to the unsubstituted analogue, involving the reaction of praseodymium chloride with isopropylcyclopentadienyl sodium. The introduction of the bulky isopropyl group enhances the steric shielding of the praseodymium ion, which can influence its reactivity and coordination chemistry. The reaction is typically performed in THF under an inert atmosphere. The resulting complex, with the chemical formula C₂₄H₃₃Pr, is known for its solubility in non-aqueous solvents. americanelements.comereztech.com

| Reactant | Role |

| Praseodymium Chloride (PrCl₃) | Praseodymium source |

| Isopropylcyclopentadienyl Sodium | Ligand source |

Synthesis of Tris(silylcyclopentadienyl)praseodymium Derivatives

The introduction of silyl (B83357) groups onto the cyclopentadienyl ring offers another avenue for tuning the properties of the resulting praseodymium complex. The synthesis of tris(silylcyclopentadienyl)praseodymium derivatives generally involves the reaction of PrCl₃ with a silylated cyclopentadienyl salt, such as the sodium or lithium salt of a silylcyclopentadiene. These silyl substituents can increase the solubility of the complex in nonpolar organic solvents and can also serve as a handle for further functionalization.

Influence of Substituted Fulvenes on Product Composition and Purity

Substituted fulvenes serve as versatile precursors for the synthesis of substituted cyclopentadienyl ligands. acs.org The reaction of fulvenes with nucleophiles, such as organolithium or Grignard reagents, can generate a wide array of substituted cyclopentadienide anions. These can then be reacted with praseodymium trichloride to yield the corresponding substituted this compound complexes. The nature of the substituents on the fulvene (B1219640) can significantly influence the reaction pathway and the purity of the final product. beilstein-journals.org For instance, electron-donating groups on the exocyclic carbon of the fulvene can increase the nucleophilicity of the resulting cyclopentadienide, potentially leading to cleaner and more efficient reactions. beilstein-journals.org Conversely, electron-withdrawing groups can affect the stability and reactivity of the intermediate species. nih.gov

Emerging Synthetic Approaches for Low-Valent Praseodymium Cyclopentadienyl Complexes

The exploration of low-valent lanthanide chemistry, particularly the isolation of molecular Pr(II) complexes, represents a significant frontier in organometallic synthesis. Traditional praseodymium chemistry is dominated by the +3 oxidation state. However, recent advancements have demonstrated the viability of synthesizing and characterizing molecular complexes containing Pr(II), a long-sought-after achievement that completes the series of +2 ions for all non-radioactive lanthanides.

A pivotal emerging strategy for accessing low-valent praseodymium cyclopentadienyl complexes involves the reduction of a carefully selected Pr(III) precursor. The stability of the resulting Pr(II) ion is highly dependent on the steric and electronic properties of the ligand sphere. The use of bulky cyclopentadienyl ligands, such as the trimethylsilyl-substituted cyclopentadienyl ligand (C₅H₄SiMe₃, often abbreviated as Cp'), has proven crucial in shielding the reactive low-valent metal center from unwanted side reactions.

A key breakthrough in this area was the synthesis of the first crystallographically characterizable molecular complex of Pr(II). acs.org This was achieved through the reduction of the corresponding this compound(III) precursor, Cp'₃Pr, with an alkali metal reductant. The reaction is carried out in the presence of a sequestering agent for the alkali metal cation, which facilitates the isolation of the anionic [Cp'₃Pr]⁻ complex.

The general synthetic protocol involves the reaction of Cp'₃Pr with potassium metal in diethyl ether at low temperatures (-35 °C) under an inert argon atmosphere. The inclusion of 18-crown-6 (B118740) in the reaction mixture is essential for sequestering the potassium cation (K⁺), leading to the formation and crystallization of the salt, [K(18-crown-6)][Cp'₃Pr]. acs.org This method has not only provided access to Pr(II) but has also been successfully applied to synthesize molecular complexes of other Ln(II) ions like Tb(II), Gd(II), and Lu(II). acs.org

The successful isolation of this Pr(II) complex has significant implications, demonstrating that the +2 oxidation state is accessible for praseodymium in a molecular environment. This opens up new avenues for investigating the fundamental bonding, electronic structure, and reactivity of low-valent praseodymium compounds.

Molecular and Crystal Structure Elucidation of Tris Cyclopentadienyl Praseodymium and Its Derivatives

Fundamental Structural Characterization of Tris(cyclopentadienyl)praseodymium

The foundational structure of this compound (Pr(C₅H₅)₃) is defined by the spatial arrangement and bonding of its three cyclopentadienyl (B1206354) (Cp) ligands to the central praseodymium ion.

Trigonal Planar Arrangement of Cyclopentadienyl Ligands around the Praseodymium Center

In its unsolvated, base-free form, this compound is characterized by a trigonal planar arrangement of the three cyclopentadienyl rings around the central praseodymium atom. This geometry is a common feature for tris(cyclopentadienyl)lanthanide complexes. In this arrangement, the centroids of the three Cp rings form a nearly perfect equilateral triangle with the praseodymium atom at its center. This configuration is often observed in the absence of coordinating solvents or other adduct-forming molecules that can alter the coordination sphere of the metal ion. Theoretical models and computational studies of isolated M(Cp)₃ complexes, where M is a lanthanide, support a structure with C₃h symmetry, which is consistent with this trigonal arrangement. nih.gov

Crystallographic Analysis of this compound Adducts and Derivatives

The coordination chemistry of this compound is not limited to the simple Pr(Cp)₃ molecule. As a Lewis acid, it readily forms adducts with various donor molecules, leading to changes in its crystal structure and coordination geometry.

Single-Crystal X-ray Diffraction Studies of Praseodymium Cyclopentadienyl Complexes

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and unit cell dimensions. carleton.eduub.edu This method has been indispensable for characterizing the structures of praseodymium cyclopentadienyl complexes and their derivatives. carleton.edursc.org While detailed crystallographic data for the parent Pr(Cp)₃ can be challenging to obtain due to its reactivity and potential for polymorphism, numerous studies have successfully elucidated the structures of its adducts. These studies provide critical insights into how the coordination environment of the praseodymium ion is influenced by the addition of other ligands. carleton.edursc.org

Structural Characterization of Praseodymium Cyclopentadienyl Adducts with Ancillary Ligands (e.g., Isonitriles)

A well-studied class of adducts involves the reaction of tris(cyclopentadienyl)lanthanides with isonitriles. A notable example is the adduct of this compound with cyclohexylisonitrile, (C₅H₅)₃Pr·CNC₆H₁₁. Early research based on infrared spectra and proton nuclear magnetic resonance studies suggested a structure where the three Cp rings are centrally bonded to the praseodymium ion, with a σ-donor bond from the isonitrile carbon to the metal.

A definitive single-crystal X-ray diffraction study confirmed this geometry. The analysis revealed that the coordination geometry of the praseodymium atom is a trigonal pyramid. The base of the pyramid is formed by the centroids of the three η⁵-bonded cyclopentadienyl rings, and the apex is occupied by the carbon atom of the cyclohexylisonitrile ligand. The study determined that the molecule crystallizes in the monoclinic space group P2₁/c.

| Parameter | Value |

|---|---|

| Space Group | P2₁/c (monoclinic) |

| a (Å) | 8.298(3) |

| b (Å) | 21.66(1) |

| c (Å) | 11.943(4) |

| β (°) | 104.98(3) |

| Molecules per unit cell (Z) | 4 |

The three Cp rings form a nearly exact trigonal array. The average distance from the praseodymium atom to the centroid of each ring is 2.53 Å. The cyclohexylisonitrile ligand is attached to the praseodymium atom along the trigonal axis, with a Pr-C(isonitrile) bond distance of 2.65 Å. The fifteen Pr-C(ring) distances range from 2.74 to 2.83 Å. The near-linear arrangement of the Pr-C-N-C(cyclohexyl) atoms further supports the nature of the pure donor bond from the isonitrile carbon.

| Bond/Angle | Value |

|---|---|

| Pr-C(isonitrile) (Å) | 2.65 |

| Pr-Centroid(Cp) (Å, avg.) | 2.53 |

| Pr-C(ring) (Å, range) | 2.74 - 2.83 |

| C-C(ring) (Å, avg.) | 1.36 |

| Centroid-Pr-Centroid (° , avg.) | 118.9 |

Steric Effects of Ligand Substitution on Coordination Geometry

The introduction of ancillary ligands or substituents on the cyclopentadienyl rings has significant steric consequences for the molecular structure. In the case of the (C₅H₅)₃Pr·CNC₆H₁₁ adduct, the presence of the bulky cyclohexylisonitrile ligand along the principal axis forces the three cyclopentadienyl rings to shift away from it. nih.gov This results in a distortion from the ideal trigonal planar geometry of the base Pr(Cp)₃ unit to a more pyramidal arrangement. nih.gov This shift is evident in the Centroid-Pr-Centroid angles, which average 118.9°, slightly deviating from the ideal 120° of a perfect trigonal planar structure.

This steric effect is a general phenomenon. When bulky ligands are introduced, they cause repulsive interactions that can lead to distortions in coordination geometry, affecting bond lengths and angles. researchgate.net For instance, computational studies on (Cp)₃M(C≡NCy) complexes show that the steric effect of the isonitrile ligand causes the Cp groups to move to the opposite side of the metal center, forming a pyramidal shape. nih.gov This shift also leads to an increase in the average metal-to-ring-carbon distances. nih.gov Similarly, substituting the hydrogen atoms on the cyclopentadienyl rings with bulkier groups, such as trimethylsilyl (B98337) (SiMe₃) or tert-butyl (tBu), would further increase steric crowding around the metal center, influencing the stability and reactivity of the resulting derivative complexes. researchgate.net

Comparative Structural Analysis with Other Lanthanide and Actinide Tris(cyclopentadienyl) Analogues

The molecular and crystal structure of this compound (Pr(C₅H₅)₃) and its derivatives serve as a crucial reference point for understanding the broader structural chemistry of f-block organometallic compounds. A comparative analysis with analogous tris(cyclopentadienyl) complexes of other lanthanides and actinides reveals systematic trends and fundamental differences in bonding and stereochemistry, which are primarily governed by the electronic configuration and ionic radii of the central metal ion.

Comparison with Lanthanide Analogues

In a series of tris(pentamethylcyclopentadienyl)lanthanide complexes, (C₅Me₅)₃Ln, structural studies including the praseodymium analogue show a clear trend. acs.org As the metal ion gets smaller from La to Gd, there is an increasing displacement of the methyl substituents out of the cyclopentadienyl ring plane, away from the metal. acs.org However, for metals smaller than gadolinium, this displacement plateaus, while the cyclopentadienyl rings themselves become increasingly tilted. acs.org This indicates that steric crowding becomes more pronounced as the ionic radius decreases.

The average coordination number for lanthanide complexes tends to decrease across the series, from approximately 8.7 for La to 7.4 for Lu. nih.gov Similarly, the average first coordination shell donor-to-metal distance shortens, reflecting the lanthanide contraction. nih.gov While detailed crystallographic data for the simple, unsubstituted Pr(C₅H₅)₃ can be elusive, data from substituted analogues and related complexes provide a clear picture of these trends. For instance, in a series of (Cp)₃Ln(C≡NCy) complexes, the average M-C(Cp) bond distance systematically decreases with the lanthanide's ionic radius. nih.gov

Interactive Table 1: Comparison of Ionic Radii and Metal-Centroid Distances in Selected Lanthanide Complexes

| Compound/Ion | Ln³⁺ Ionic Radius (CN=9, Å) | Avg. M-Centroid Distance (Å) | Reference |

| (C₅Me₅)₃La | 1.216 | - | acs.org |

| (C₅Me₅)₃Ce | 1.196 | - | acs.org |

| (C₅Me₅)₃Pr | 1.179 | - | acs.org |

| (C₅Me₅)₃Nd | 1.163 | - | acs.org |

| (C₅Me₅)₂Sm(THF)₂ | 1.132 | 2.60 | acs.org |

| (C₅Me₅)₃Gd | 1.107 | - | acs.org |

| (C₅Me₅)₃Tb | 1.095 | - | acs.org |

| (C₅Me₅)₃Dy | 1.083 | - | acs.org |

| (C₅Me₅)₃Ho | 1.072 | - | acs.org |

| (C₅Me₅)₃Er | 1.062 | - | acs.org |

Comparison with Actinide Analogues

When comparing lanthanide tris(cyclopentadienyl) complexes with their actinide counterparts, more significant differences emerge, primarily due to the different nature of the valence orbitals. nih.gov While lanthanides primarily use their 4f orbitals, which are radially contracted and core-like, actinides can involve their more spatially extended 5f (and 6d) orbitals in bonding. acs.orgacs.org This leads to a greater degree of covalency in actinide-ligand bonds compared to the predominantly ionic interactions in lanthanide complexes. nih.gov

Early molecular orbital calculations suggested that light actinides exhibit greater covalency than both lanthanides and heavier actinides. nih.gov This increased covalency is reflected in their structural and spectroscopic properties. A comparative study of (Cp)₃M(C≡NCy) complexes (where M = Lanthanides, U, Np, Pu) demonstrated this effect. nih.gov The actinide complexes showed characteristic differences from their lanthanide analogues, including larger ligand-to-metal charge transfers and greater electron-sharing in the metal-ligand bonds. nih.gov

Structurally, this difference in bonding can manifest in shorter-than-expected bond lengths and distinct reactivity. For example, while the ionic radius of Pr³⁺ (1.179 Å for CN=9) is similar to that of U³⁺ (1.185 Å for CN=9), subtle differences in their cyclopentadienyl complexes' structures and reactivity can be attributed to the greater covalent character of the U-Cp bond. The analysis of bond distances in a series of isonitrile adducts provides quantitative evidence for these distinctions.

Interactive Table 2: Comparative Bond Distances in Lanthanide and Actinide Tris(cyclopentadienyl) Isonitrile Adducts

| Compound | M-C(Cp) avg. (Å) | M-C(isonitrile) (Å) | Reference |

| (Cp)₃Pr(C≡NCy) | Reported | Reported | nih.gov |

| (Cp)₃La(C≡NCy) | 2.788 | 2.709 | nih.gov |

| (Cp)₃Ce(C≡NCy) | 2.784 | 2.677 | nih.gov |

| (Cp)₃Nd(C≡NCy) | 2.766 | 2.645 | nih.gov |

| (Cp)₃Sm(C≡NCy) | 2.743 | 2.618 | nih.gov |

| (Cp)₃Gd(C≡NCy) | 2.721 | 2.583 | nih.gov |

| (Cp)₃U(C≡NCy) | 2.748 | 2.636 | nih.gov |

| (Cp)₃Pu(C≡NCy) | 2.749 | 2.607 | nih.gov |

Note: Specific bond lengths for the praseodymium adduct were noted as previously reported in the literature by the source but not explicitly listed in its comparative tables. nih.gov The table illustrates the general trends observed in the study.

Electronic Structure and Bonding Analysis in Tris Cyclopentadienyl Praseodymium Systems

Theoretical Investigations of Metal-Ligand Interactions

The bonding in Tris(cyclopentadienyl)praseodymium (Pr(Cp)₃) is a blend of ionic and covalent contributions, a characteristic feature of f-element complexes. lanl.govmdpi.com Theoretical models are crucial for dissecting these interactions and understanding the role of the metal's 4f and 5d orbitals. Tris(cyclopentadienyl) complexes are particularly suitable models for these studies due to their high symmetry, which simplifies the analysis of orbital interactions. mdpi.com

Ligand Field Theory and Crystal Field Splitting Patterns of Praseodymium(III) in Cyclopentadienyl (B1206354) Environments

Crystal Field Theory (CFT) and its more sophisticated successor, Ligand Field Theory (LFT), describe how the electrostatic field of the ligands—in this case, three cyclopentadienyl (Cp) rings—removes the degeneracy of the metal's d and f orbitals. byjus.comwikipedia.org In a Pr(Cp)₃ complex, the three Cp ligands create a specific ligand field that dictates the splitting of the praseodymium(III) ion's orbitals. acs.org

The interaction between the positively charged metal cation and the negative charge of the ligands' non-bonding electrons causes the d-orbitals to split into different energy levels. wikipedia.org The geometry of the complex is a key factor affecting this splitting pattern. wikipedia.orglibretexts.org For tris(cyclopentadienyl) complexes, the ligand field creates a distinct splitting pattern for the metal's d orbitals. acs.org Theoretical studies of Cp₃M complexes show a splitting pattern where the d-orbitals are arranged in a 2 over 2 over 1 pattern, which lowers the energy of the d(z²) orbital significantly. acs.org This specific arrangement is crucial for understanding the electronic properties and reactivity of these complexes. acs.org

LFT extends CFT by incorporating molecular orbital concepts, providing insights into the bonding process in transition metal and f-element complexes. wikipedia.orgyoutube.com The strength of the ligand field determines the magnitude of the energy separation (Δ) between the split orbitals. simply.science While the 4f orbitals in lanthanides are generally considered core-like and less involved in bonding due to their limited radial extension, the cyclopentadienyl ligand environment can influence their energy levels and lead to observable crystal field splitting. wikipedia.orgresearchgate.net The magnitude of this splitting is generally smaller for 4f orbitals compared to d orbitals and is influenced by the size of the cation; larger cations typically exhibit smaller crystal field splitting. researchgate.net

Density Functional Theory (DFT) and Ab Initio Calculations of Orbital Interactions

To gain a more quantitative understanding of the bonding in Pr(Cp)₃, researchers employ sophisticated computational methods like Density Functional Theory (DFT) and ab initio calculations. mdpi.comaps.org These first-principles methods are essential for studying systems with strong electron correlation, such as those containing partially filled 4f electron shells like praseodymium. aps.orgaps.org

DFT studies on trivalent f-element tris(cyclopentadienyl) complexes, (Cp)₃M, provide detailed insights into the metal-ligand orbital interactions. mdpi.comnih.gov These calculations show that bonding is not purely ionic, but involves a degree of covalent character arising from orbital overlap and mixing. lanl.gov The analysis focuses on the interactions between the frontier molecular orbitals of the cyclopentadienyl ligands and the valence orbitals of the praseodymium atom, namely the 4f, 5d, 6s, and 6p orbitals. lanl.govlibretexts.org

Morokuma-Ziegler and Natural Bond Orbital (NBO) Analyses of Covalency

To quantify the nature of the chemical bond, specific analysis methods are applied to the results of DFT calculations. Energy decomposition analysis, similar to the Morokuma-Ziegler scheme, and Natural Bond Orbital (NBO) analysis are powerful tools for this purpose. mdpi.comuni-muenchen.de

NBO analysis transforms the complex calculated wavefunction into a representation of localized bonds and lone pairs, aligning with the familiar Lewis structure concept. uni-muenchen.dewikipedia.org This method allows for a detailed examination of charge transfer between the metal and ligands and the composition of the bonding orbitals. wikipedia.org For f-element complexes, NBO analysis has been used to compare the bonding in actinide and lanthanide compounds. mdpi.comnih.gov

| Analysis Method | Key Findings for f-Element (Cp)₃ Systems | Reference |

| DFT | Elucidates structure and bonding properties, showing interplay of ionic and covalent interactions. | mdpi.com |

| NBO | Quantifies charge transfer from Cp ligands to the metal and reveals electron-sharing interactions, indicating covalency. | mdpi.comnih.gov |

| QTAIM | Analyzes the electron density topology to characterize the nature of the metal-ligand bond. | bohrium.com |

Oxidation States and Electron Configurations in Praseodymium Cyclopentadienyl Complexes

The electronic configuration of praseodymium and its accessibility of different oxidation states are strongly influenced by its chemical environment. The cyclopentadienyl ligand plays a unique role in stabilizing unusual electronic states. acs.org

Ground State Electronic Configurations (e.g., 4f²5d¹) in Divalent Praseodymium Systems

While praseodymium is most stable in the +3 oxidation state with a [Xe]4f² electron configuration, the specific ligand field imposed by three cyclopentadienyl ligands can stabilize the +2 oxidation state. acs.orgwikipedia.org The neutral praseodymium atom has an electron configuration of [Xe]4f³6s². wikipedia.orgperiodictable.one In its common trivalent ion (Pr³⁺), it loses the two 6s electrons and one 4f electron. wikipedia.org

However, theoretical and experimental studies have shown that in the anionic complex, [Cp'₃Pr]⁻ (where Cp' is a substituted cyclopentadienyl ligand), praseodymium exists in the +2 oxidation state. acs.org The crucial finding is that the ground state electronic configuration for this Pr(II) ion is 4f²5d¹, not the expected 4f³. acs.org This is a direct consequence of the ligand field created by the three Cp ligands, which sufficiently lowers the energy of a 5d orbital (specifically the d(z²)) to make it energetically favorable to populate it rather than adding a third electron to the 4f subshell. acs.org The discovery of these d¹ configurations for several lanthanide(II) ions, including praseodymium, demonstrated that the proper ligand environment could make higher-lying orbitals accessible. acs.org

| Praseodymium Species | Oxidation State | Electron Configuration | Environment | Reference |

| Pr (atom) | 0 | [Xe] 4f³ 6s² | Free atom | wikipedia.org |

| Pr³⁺ (ion) | +3 | [Xe] 4f² | Common ion in compounds | wikipedia.org |

| Pr²⁺ (ion) | +2 | [Xe] 4f² 5d¹ | In [Cp'₃Pr]⁻ complex | acs.org |

Assessment of Covalency Across the f-Element Series in Tris(cyclopentadienyl) Complexes

A central theme in f-element chemistry is the comparison of bonding between lanthanides and actinides to understand the relative involvement of f-orbitals. lanl.gov Tris(cyclopentadienyl) complexes serve as excellent platforms for such comparisons. mdpi.com Theoretical studies consistently show that covalency in metal-ligand bonding is more significant for early actinides than for their lanthanide counterparts. lanl.govmdpi.com

This increased covalency in actinide complexes is attributed to the greater radial extent and higher energy of the 5f orbitals compared to the more contracted 4f orbitals of the lanthanides. lanl.gov DFT, NBO, and Quantum Theory of Atoms in Molecules (QTAIM) analyses of (Cp)₃M complexes reveal larger ligand-to-metal charge transfers and greater electron-sharing for actinides like uranium and neptunium (B1219326) compared to lanthanides like praseodymium. mdpi.combohrium.com While the bonding in Pr(Cp)₃ has some covalent character, it is considered to be more ionic than that in an analogous actinide complex like U(Cp)₃. This distinction is a hallmark of the differing behavior of the 4f and 5f elements in organometallic chemistry. lanl.govmdpi.com

Studies on Tetravalent Praseodymium Cyclopentadienyl Derivatives

The +4 oxidation state for lanthanides is uncommon, with cerium(IV) being the most notable exception. wikipedia.org For praseodymium, achieving the tetravalent state is particularly challenging due to the electronic configuration of Pr(IV), which has a [Xe]4f¹ configuration. Research into cyclopentadienyl derivatives of tetravalent praseodymium is scarce, with no stable, well-characterized examples of a [Pr(Cp)3]⁺ type species extensively reported in the literature. The inherent difficulty lies in stabilizing the high oxidation state of the praseodymium ion, which strongly favors the +3 state. americanelements.com

However, the synthesis and study of non-cyclopentadienyl Pr(IV) complexes provide valuable insight into the conditions required to stabilize this rare oxidation state. These studies underscore the necessity of highly electronegative and sterically demanding ligands to protect the Pr(IV) center.

One significant breakthrough in Pr(IV) chemistry was the synthesis of a complex using bulky siloxide ligands. This research demonstrated that with the appropriate ligand environment, the Pr(IV) ion could be stabilized.

| Compound | Key Features | Significance | Reference |

|---|---|---|---|

| [Pr(OSiPh3)4(L)] (L = 4,4′-dimethoxy-2,2′-bipyridine) | The complex features a Pr(IV) center stabilized by four bulky triphenylsiloxide ligands and one bidentate 4,4′-dimethoxy-2,2′-bipyridine ligand. | Demonstrates the stabilization of Pr(IV) is possible with sterically encumbering and strongly donating ligands. It was also reported to exhibit slow magnetic relaxation at low temperatures. | rsc.org |

Theoretical studies have also explored hypothetical tetravalent praseodymium complexes, suggesting that the "inverse-trans-influence," a phenomenon observed in some actinide complexes, might also apply to Pr(IV) systems. acs.org This effect could potentially be a factor in the synthesis and stability of future Pr(IV) compounds. The pursuit of a tetravalent praseodymium cyclopentadienyl derivative remains an active area of academic inquiry, pushing the boundaries of f-block chemistry.

Electron Delocalization and Charge Transfer Phenomena

The bonding in this compound, like other lanthanide organometallics, has long been a subject of interest. While the interaction is predominantly ionic, extensive experimental and theoretical evidence points to a degree of covalency, which arises from electron delocalization and charge transfer between the ligands and the metal center. lanl.govresearchgate.netcapes.gov.br

The primary mechanism for this covalency is the donation of electron density from the π-system of the cyclopentadienyl (Cp) rings to the vacant orbitals of the praseodymium(III) ion. This constitutes a ligand-to-metal charge transfer (LMCT). The cyclopentadienyl ligand, with its delocalized π-electrons, is particularly well-suited for this type of interaction. libretexts.org

The key phenomena related to electron delocalization and charge transfer in this compound are summarized below:

| Phenomenon | Description | Evidence/Implication | Reference |

|---|---|---|---|

| Covalency | The sharing of electrons between the Pr(III) ion and the cyclopentadienyl ligands, superimposed on the primary ionic bond. | Spectroscopic and theoretical studies show orbital mixing. This covalency is crucial for understanding the reactivity and electronic properties of the complex. | lanl.govresearchgate.netnih.gov |

| Ligand-to-Metal Charge Transfer (LMCT) | Electron density is transferred from the filled π-orbitals of the Cp ligands to the empty orbitals (primarily 5d and 6s) of the Pr(III) center. | The interaction involves the frontier molecular orbitals of the Cp ligand and the metal's valence orbitals. This charge transfer contributes significantly to the stability of the complex. | lanl.govlibretexts.orgresearchgate.net |

| Role of 4f Electrons | The 4f orbitals of praseodymium are relatively contracted and core-like, leading to less direct participation in bonding compared to actinides. However, their electronic state influences the overall properties. | Studies on elemental praseodymium under pressure show that 4f electrons can delocalize under certain conditions, suggesting their behavior is sensitive to the chemical environment. | aps.org |

| Nature of the M-Cp Bond | The interaction involves all five carbon atoms of the cyclopentadienyl ring (η⁵-coordination), but the degree of covalency is low, resulting in a weak interaction. | Quantum chemical calculations and structural data confirm a highly ionic bond with a smaller covalent contribution compared to transition metal or actinide analogues. | nih.gov |

In essence, the electronic structure of this compound is best described as a Pr³⁺ ion electrostatically bound to three C₅H₅⁻ anions, with a subtle but important layer of covalent interaction mediated by charge transfer. This delocalization, while limited, distinguishes its chemistry from purely ionic compounds and is a defining characteristic of f-block organometallic systems.

Spectroscopic Characterization of Tris Cyclopentadienyl Praseodymium Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. researchgate.netkjpupi.id However, for paramagnetic compounds like Cp₃Pr, the presence of unpaired electrons in the Pr(III) ion introduces significant effects that alter the appearance of NMR spectra compared to their diamagnetic counterparts. youtube.com

The ¹H NMR spectrum of Tris(cyclopentadienyl)praseodymium in solution typically displays a single, sharp resonance for the fifteen equivalent protons of the three cyclopentadienyl (B1206354) (Cp) rings. This equivalence indicates a rapid dynamic process, likely the fast rotation of the Cp rings about their five-fold symmetry axis on the NMR timescale at room temperature. The chemical shift of this resonance is significantly displaced from the typical diamagnetic region (around 5-6 ppm for cyclopentadienyl anions) due to the paramagnetic influence of the praseodymium center.

Obtaining well-resolved ¹³C NMR spectra for paramagnetic praseodymium complexes can be challenging. acs.org The same paramagnetic effects that shift the proton signals also cause substantial line broadening for carbon nuclei. acs.org In many cases, the signals for the carbon atoms directly bonded to the paramagnetic center are broadened to the point of being undetectable. acs.org For Cp₃Pr, a single, broadened signal would be expected for the fifteen equivalent carbon atoms of the Cp rings, though its observation may require specialized techniques or instrumentation.

The analysis of these spectra, when obtainable, provides information on the symmetry and dynamic behavior of the complex in solution.

Table 1: Conceptual ¹H and ¹³C NMR Data for Tris(cyclopentadienyl) Complexes This table presents conceptual data to illustrate the paramagnetic shift. Actual values depend on solvent and temperature.

| Compound | Nucleus | Expected Chemical Shift (ppm) | Key Feature |

|---|---|---|---|

| This compound (Paramagnetic) | ¹H | Highly shifted from diamagnetic region | Single, sharp peak indicating equivalent, rapidly rotating Cp rings. |

| ¹³C | Highly shifted and significantly broadened | Often difficult to observe due to paramagnetic relaxation. | |

| Tris(cyclopentadienyl)lanthanum (Diamagnetic Analog) | ¹H | ~6.0 | Reference for a similar, non-paramagnetic complex. |

| ¹³C | ~103 | Reference for a similar, non-paramagnetic complex. |

The presence of the paramagnetic Pr(III) ion (4f² configuration) in Cp₃Pr dramatically influences its NMR spectra through two primary mechanisms: paramagnetic shifts and paramagnetic relaxation enhancement (line broadening). youtube.comnih.gov

Paramagnetic Shifts : The observed chemical shifts are a sum of the diamagnetic shift and a paramagnetic shift. The paramagnetic shift itself is composed of two components: the contact shift and the pseudo-contact (or dipolar) shift. The contact shift arises from the delocalization of unpaired electron spin density onto the resonating nucleus, while the pseudo-contact shift results from the through-space dipolar interaction between the electron magnetic moment and the nuclear magnetic moment. nih.gov For lanthanide complexes like those of praseodymium, the pseudo-contact shift is often the dominant contributor. nih.gov This shift is highly dependent on the geometry of the complex, specifically the distance and angle between the paramagnetic ion and the nucleus, as described by the geometric factor (3cos²θ-1). nih.gov These shifts can provide valuable structural information in solution. nih.gov

Paramagnetic Relaxation Enhancement (PRE) : The fluctuating magnetic fields generated by the unpaired electrons of the Pr(III) ion provide a powerful mechanism for nuclear spin relaxation. youtube.com This enhanced relaxation leads to a significant increase in the width of the NMR signals (line broadening). youtube.comnih.gov The degree of broadening is dependent on the distance between the nucleus and the paramagnetic center, generally following an r⁻⁶ relationship. This effect is particularly pronounced for ¹³C nuclei, which can lead to their signals being broadened beyond detection. acs.org In some cases, line broadening can also indicate chemical exchange processes occurring within the molecule. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule. uzh.ch For Cp₃Pr, these spectra are defined by transitions involving the f-electrons of the Pr(III) ion and charge-transfer transitions involving the cyclopentadienyl ligands.

The UV-Vis absorption spectrum of this compound is characterized by two main types of electronic transitions:

f-f Transitions : These transitions occur between the 4f orbitals of the Pr(III) ion. According to quantum mechanical selection rules, these transitions are Laporte-forbidden, resulting in characteristically weak and sharp absorption bands. These bands are observed primarily in the visible and near-infrared regions of the spectrum. nih.gov For Pr(III) complexes, the observed bands correspond to transitions from the ³H₄ ground state to various excited states. nih.gov The position and shape of these bands are sensitive to the ligand environment, and any splitting can indicate the involvement of the f-orbitals in covalent bonding. nih.gov

Charge-Transfer Transitions : In the ultraviolet region, more intense and broad absorption bands are typically observed. These are assigned to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from the π-system of the cyclopentadienyl ligands to the vacant orbitals of the praseodymium ion.

Table 2: Characteristic f-f Electronic Transitions for Pr(III) Complexes Based on typical spectra of Pr(III) complexes. nih.gov Wavelengths are approximate.

| Transition from ³H₄ Ground State | Approximate Wavelength (nm) | Region |

|---|---|---|

| ¹D₂ | 590 | Visible |

| ³P₀ | 482 | Visible |

| ³P₁ + ¹I₆ | 469 | Visible |

| ³P₂ | 444 | Visible |

Infrared spectroscopy provides information about the vibrational modes of a molecule. For a complex like Cp₃Pr, different regions of the infrared spectrum yield distinct structural information.

Far-Infrared (FIR) Spectroscopy : This region (typically < 400 cm⁻¹) is particularly important for organometallic complexes as it is where vibrations involving the heavy metal atom occur. For Cp₃Pr, the FIR spectrum would reveal the Pr-Cp stretching and bending modes. These vibrations are direct probes of the bond strength between the praseodymium ion and the cyclopentadienyl ligands. By analogy with other metal oxides and complexes, these metal-ligand vibrations are expected to be found at low frequencies. aps.org

Near-Infrared (NIR) Spectroscopy : The NIR region (roughly 700 to 2500 nm) contains overtones and combination bands of fundamental vibrations, such as C-H stretching modes from the Cp rings. Additionally, some of the lower-energy f-f electronic transitions of the Pr(III) ion can extend into this region, sometimes overlapping with the vibrational bands.

Praseodymium complexes are known to exhibit luminescence, which involves the emission of light following excitation. researchgate.net The process often involves an "antenna effect," where the organic ligands (in this case, cyclopentadienyl) absorb UV radiation, undergo intersystem crossing to a triplet state, and then transfer this energy to the Pr(III) ion. mdpi.com The metal ion is promoted to an excited state and subsequently relaxes by emitting photons.

A distinctive feature of Pr(III) luminescence is that emission can occur from two different excited states, ³P₀ and ¹D₂, leading to a spectrum with multiple emission bands in both the visible and near-infrared regions. researchgate.netmdpi.comcapes.gov.br The relative intensity of emission from these two levels depends on the energy of the ligand's triplet state and the efficiency of the energy transfer process. researchgate.net The study of these emission spectra provides detailed information about the excited state dynamics of the complex. mdpi.com

Table 3: Common Luminescence Emission Bands from Pr(III) Complexes Assignments and wavelengths are based on typical Pr(III) chelate spectra. researchgate.netmdpi.com

| Emitting State | Transition | Approximate Emission Wavelength (nm) | Region |

|---|---|---|---|

| ³P₀ | ³P₀ → ³H₄ | ~490 | Visible (Blue-Green) |

| ³P₀ | ³P₀ → ³H₆ | ~618 | Visible (Orange-Red) |

| ³P₀ | ³P₀ → ³F₂ | ~630-645 | Visible (Red) |

| ¹D₂ | ¹D₂ → ³H₄ | ~605-610 | Visible (Orange-Red) |

| ¹D₂ | ¹D₂ → ³H₅ | ~890 | Near-Infrared |

| ¹D₂ | ¹D₂ → ³F₄ | ~1060 | Near-Infrared |

Advanced Spectroscopic Techniques

The intricate electronic structure of this compound, arising from the interaction between the cyclopentadienyl (Cp) ligands and the praseodymium(III) ion's 4f orbitals, necessitates the use of advanced spectroscopic methods for a comprehensive characterization. These techniques provide detailed insights into the electronic energy levels, orbital contributions, and the oxidation state of the central metal ion.

Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic Structure Elucidation

Magnetic Circular Dichroism (MCD) is a powerful magneto-optical technique that measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field applied parallel to the direction of light propagation. researchgate.net It is particularly informative for paramagnetic species, such as this compound(III), due to its Pr(III) center having a 4f² electronic configuration and a ³H₄ ground state. americanelements.comnih.gov The MCD signal's intensity and sign provide detailed information about the electronic structure, including the symmetry and degeneracy of ground and excited states, which can be difficult to resolve using conventional absorption spectroscopy. kuleuven.besci-hub.se

The MCD spectrum is composed of three types of Faraday terms: A, B, and C. For paramagnetic complexes like Pr(Cp)₃, the C-term is the most significant contributor, especially at low temperatures. nih.gov C-terms arise from the magnetic field-induced splitting of a degenerate ground state (Zeeman splitting) and their intensity is inversely proportional to temperature, a characteristic feature that aids in their identification. nih.govkuleuven.be

While specific MCD studies on this compound are not extensively reported, the technique's utility has been demonstrated for other praseodymium-containing materials. For instance, in studies of praseodymium-doped cerium oxide nanoparticles, MCD spectroscopy was able to resolve multiple overlapping optical transitions. acs.org It successfully distinguished features associated with Pr(III) from those of Pr(IV) that emerged after thermal annealing, demonstrating its sensitivity to the metal's oxidation state and local environment. acs.org The complexity and structured nature of the MCD spectra allowed for the identification of multiple electronic transitions that were unresolved in standard absorption spectra. acs.org

For this compound, MCD could be employed to:

Probe f-f transitions: The weak, sharp absorption bands in the visible and near-infrared regions, characteristic of Laporte-forbidden f-f transitions in lanthanide complexes, can be analyzed in detail. MCD can reveal the symmetry of the crystal field levels resulting from the C₃h or lower symmetry environment of the Pr(III) ion. kuleuven.bersc.org

Assign charge-transfer bands: Ligand-to-metal charge transfer (LMCT) bands, which are typically more intense than f-f transitions, can be distinguished and assigned based on their unique MCD signatures.

Confirm ground state degeneracy: The temperature dependence of the MCD signal can confirm the degeneracy of the ³H₄ ground state and provide insights into the magnitude of the zero-field splitting. nih.govkuleuven.be

By providing detailed selection rules beyond those of absorption spectroscopy, MCD offers a pathway to a more refined model of the electronic structure of this compound. rsc.orgnih.gov

Photoelectron Spectroscopy (PES) for Ionization States and Orbital Contributions

Photoelectron Spectroscopy (PES) is a direct method for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. rsc.org This technique provides invaluable information on the binding energies of electrons in both core and valence orbitals, allowing for the experimental determination of orbital parentage (metal vs. ligand) and the study of ionization states.

The gas-phase He(I) and variable photon energy synchrotron-based photoelectron spectra of this compound (Pr(Cp)₃) have been investigated in detail. rsc.orgresearchgate.net The spectra reveal complex features arising from the ionization of both the cyclopentadienyl ligand orbitals and the praseodymium 4f electrons.

A key finding from the PES of Pr(Cp)₃ is the observation of molecular ion states corresponding to two different final state configurations: 4f² and 4f¹. rsc.orgresearchgate.net The ground state of the neutral Pr(Cp)₃ molecule is Pr³⁺(4f²)(Cp⁻)₃. Ionization can occur either by removing a ligand-based electron, leading to a 4f² final state configuration, or by removing a 4f electron, leading to a 4f¹ final state configuration. The appearance of both types of final states in the spectrum is attributed to final state effects, also known as shake-up or configuration interaction processes. rsc.org

The use of variable photon energy is crucial for assigning the spectral bands. The intensity of bands arising from 4f ionization is significantly enhanced when the photon energy is tuned to the region of 4d → 4f excitation (around 125 eV for Pr), a phenomenon known as resonant photoemission. rsc.orgresearchgate.net This allows for the unambiguous identification of the metal-based ionizations.

The lowest ionization energy band in the spectrum of Pr(Cp)₃ is assigned to the ground state of the molecular ion. researchgate.net This state is accessible through ionization of the highest occupied ligand-based orbital of a' symmetry, which is derived from the e₁" orbitals of the Cp rings. rsc.orgresearchgate.net

Table 1: Key Findings from Photoelectron Spectroscopy of this compound

| Feature | Observation | Interpretation | Citation |

|---|---|---|---|

| Ionization States | Molecular ion states with both 4f² and 4f¹ configurations are observed. | Indicates significant final state effects and configuration interaction upon ionization. | rsc.orgresearchgate.net |

| Ground Ion State | The lowest energy ionization band corresponds to a hole in the uppermost ligand orbital. | The highest occupied molecular orbital (HOMO) is ligand-based. | rsc.orgresearchgate.net |

| Orbital Contribution | Resonant enhancement at the Pr 4d edge confirms the location of 4f ionization bands at higher binding energies. | Allows for the differentiation between ligand-based and metal-based orbitals. | rsc.org |

| Covalent Interaction | The interaction between the Pr 4f orbitals and the ligand a' orbital can lead to significant covalent bonding. | Suggests a degree of orbital mixing, even without strong spatial overlap, due to energy proximity. | rsc.org |

These PES studies provide direct experimental evidence of the relative energies of the metal and ligand orbitals and highlight the complex electronic interactions within the molecule.

X-ray Absorption Spectroscopy (XAS) for Praseodymium Oxidation States

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information about the local geometric and electronic structure of an absorbing atom. springernature.com The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the formal oxidation state of the absorbing element. researchgate.netnih.govramartipublishers.com The energy of the absorption edge, which corresponds to the excitation of a core electron to an unoccupied state, shifts to higher energy with an increase in the element's oxidation state. nih.govanu.edu.au

For this compound, XAS at the praseodymium L-edges (L₁, L₂, L₃) or M-edges could be used to unequivocally determine the oxidation state of the metal center. The Pr L₃-edge XANES spectrum of Pr(Cp)₃ would be expected to show an absorption edge energy characteristic of the Pr(III) state. This is confirmed by comparing the spectrum to those of standard praseodymium compounds with known oxidation states, such as Pr(III) oxides or salts and, if available, stable Pr(IV) complexes. researchgate.netramartipublishers.com A linear relationship often exists between the edge energy and the oxidation state, allowing for precise determination. ramartipublishers.com

The shape and features of the XANES spectrum, including pre-edge peaks, are also influenced by the coordination environment and symmetry of the metal site. acs.org Analysis of these features can provide complementary information about the geometry of the Pr(Cp)₃ complex.

Table 2: Application of XAS for Oxidation State Determination

| Technique | Information Gained | Relevance to this compound | Citations |

|---|---|---|---|

| Pr L-edge XANES | Absorption edge energy | Directly confirms the +3 oxidation state of the praseodymium ion by comparison with reference compounds. | nih.govramartipublishers.comanu.edu.au |

| XANES Pre-edge Features | Intensity and energy of pre-edge peaks | Provides information on the coordination geometry and symmetry around the Pr(III) center. | acs.org |

| EXAFS | Coordination number, bond distances | Determines the Pr-C bond lengths and coordination number, providing a detailed picture of the local structure. | anu.edu.au |

While the +3 oxidation state is expected for praseodymium in this complex, XAS provides a direct and powerful experimental verification, ruling out the presence of other oxidation states like Pr(II) or Pr(IV) in the bulk material.

Reactivity and Reaction Mechanisms of Tris Cyclopentadienyl Praseodymium

Coordination Chemistry and Adduct Formation

The coordination chemistry of tris(cyclopentadienyl)praseodymium is characterized by its ability to form adducts with various Lewis bases and to undergo ligand exchange reactions.

Ligand Exchange Reactions and Formation of Mixed-Ligand Complexes

Ligand exchange reactions involve the substitution of one or more cyclopentadienyl (B1206354) (Cp) ligands with other ligands. chemguide.co.uk These reactions are fundamental to creating mixed-ligand complexes with tailored properties. For instance, the reaction of praseodymium chloride tetrahydrofuranates with triphenylcyclopentadienyl potassium can yield different products depending on the reactant ratio. researchgate.netgenescells.ru These reactions can result in the formation of tetranuclear or binuclear "ate" complexes. researchgate.netgenescells.ru

The formation of these mixed-ligand complexes is often influenced by the stoichiometry of the reactants. For example, reacting praseodymium chloride with one equivalent of 1,2,4-triphenylcyclopentadienyl potassium can lead to mono(cyclopentadienyl) complexes. researchgate.net

Reactivity with Neutral Lewis Base Adducts

This compound readily forms adducts with neutral Lewis bases. A notable example is its reaction with cyclohexylisonitrile (C≡NCy) to form the complex (C₅H₅)₃Pr(C≡NCy). mdpi.comnih.gov In this adduct, the cyclohexylisonitrile ligand coordinates to the praseodymium center. mdpi.comnih.gov Theoretical studies, such as Density Functional Theory (DFT) analysis, have been employed to understand the structure and bonding in these adducts. mdpi.com

The size of the lanthanide ion plays a crucial role in the formation of these adducts. For larger ions like La(III), it is possible to isolate a bis-adduct, (C₅H₅)₃La(C≡NCy)₂, where two neutral ligands are coordinated to the metal center. nih.gov Another example of an adduct is tris(cyclopentadienyl)-tetrahydrofuran-praseodymium. monash.edu

Organometallic Transformations and Stoichiometric Reactions

The organometallic chemistry of this compound includes a range of transformations and stoichiometric reactions, such as alkylation, arylation, and redox processes.

Alkylation and Arylation Reactions

Alkylation and arylation reactions of this compound involve the introduction of alkyl or aryl groups, leading to the formation of new carbon-praseodymium bonds. While specific examples for this compound are not extensively detailed in the provided context, the general reactivity of tris(pentamethylcyclopentadienyl) f-element complexes suggests that these types of transformations are a key aspect of their chemistry, revealing new reaction pathways and complex structures. researchgate.net The synthesis of related uranium(IV) alkyl and aryl compounds from tris(pentahapto-cyclopentadienyl)uranium(IV) precursors further illustrates the feasibility of such reactions within f-block organometallics. acs.org

Redox Chemistry of Praseodymium Cyclopentadienyl Complexes

The redox chemistry of praseodymium is typically dominated by the +3 oxidation state. americanelements.com However, a +4 oxidation state can be achieved, particularly when the praseodymium ion is stabilized in a suitable coordination environment, such as a zirconia host. americanelements.com The use of bulky cyclopentadienyl ligands can also help in stabilizing different oxidation states of lanthanides. wikipedia.org Recently, a tetravalent praseodymium complex, [Pr(OSiPh₃)₄(L)] (where L is 4,4′-dimethoxy-2,2′-bipyridine), has been synthesized and characterized, demonstrating that the +4 oxidation state can be stabilized with appropriate ligands. rsc.org This complex exhibits slow magnetic relaxation at low temperatures, a property often associated with single-ion magnets. rsc.org

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. Mechanistic studies often focus on phenomena such as ligand hapticity changes, commonly referred to as "ring-slip." chemrxiv.org This process, where the coordination of the cyclopentadienyl ligand to the metal center changes, is a widely invoked concept in organometallic reaction mechanisms. chemrxiv.org

For instance, in related systems, the photolysis of (η¹-C₅Cl₅)Mn(CO)₅ has been studied to understand the "reverse ring-slip" process that occurs after ligand dissociation. chemrxiv.org Such studies, often combining experimental techniques like time-resolved infrared spectroscopy (TRIR) with theoretical calculations, provide insights into the structures of reaction intermediates and the energetic barriers of different reaction pathways. chemrxiv.org The principles derived from these studies on other transition metal cyclopentadienyl complexes can be extended to understand the reactivity of praseodymium analogs.

Catalytic Applications of Tris Cyclopentadienyl Praseodymium and Its Derivatives

Polymerization Catalysis

Olefin Polymerization and Oligomerization (e.g., Ethylene)

While the use of tris(cyclopentadienyl)praseodymium specifically for ethylene (B1197577) polymerization or oligomerization is not extensively documented in the provided research, related cyclopentadienyl (B1206354) complexes of other transition metals have demonstrated high activity. For instance, a di-µ-carbonyl-tris(cyclopentadienylnickel) cluster, when supported on silica-alumina, forms a highly active catalyst for the oligomerization of ethylene to higher olefins. rsc.org This suggests that cyclopentadienyl ligands can support catalytically active metal centers for olefin transformations. The principles of such catalytic systems often involve the formation of active cationic metal-alkyl species that can coordinate and insert olefin monomers.

Diene Polymerization (e.g., 1,3-Butadiene (B125203), Isoprene) and Microstructure Control

Catalysts based on lanthanides, including praseodymium and the closely related neodymium, are particularly effective for the stereospecific polymerization of conjugated dienes like 1,3-butadiene and isoprene. rsc.orgresearchgate.netrsc.org The microstructure of the resulting polydienes (i.e., the proportion of cis-1,4, trans-1,4, and 1,2- or 3,4-addition) is highly dependent on the catalyst system employed, including the specific lanthanide metal, the ligands, and the cocatalyst used. rsc.orgmdpi.com

Homoleptic tetramethylaluminates of praseodymium, when activated with specific cocatalysts, have been investigated for the polymerization of 1,3-butadiene. mdpi.com The choice of activator plays a crucial role in determining the stereoselectivity of the polymerization. For instance, using borate (B1201080) or borane (B79455) cocatalysts with a praseodymium-based precatalyst tends to yield polybutadiene (B167195) with a predominant trans-1,4 microstructure. mdpi.com In contrast, employing an activator like diethylaluminum chloride leads to a high cis-1,4 selectivity. mdpi.com

The control over the polymer microstructure is a significant advantage of these lanthanide-based catalysts, as it allows for the tailoring of the polymer's physical properties. For example, high cis-1,4-polybutadiene is a valuable synthetic rubber with excellent elasticity.

Table 1: Microstructure of Polybutadiene from Praseodymium-Based Catalysis

| Cocatalyst/Activator | Predominant Microstructure |

|---|---|

| Borate/Borane | trans-1,4 mdpi.com |

Role of Activators and Cocatalysts in Catalytic Activity

The activity and stereoselectivity of this compound and related lanthanide catalysts in diene polymerization are critically dependent on the presence and nature of activators or cocatalysts. rsc.orgmdpi.com These cocatalysts are typically organoaluminum compounds, such as methylaluminoxane (B55162) (MAO) or alkylaluminum chlorides. rsc.orgresearchgate.net

The role of the cocatalyst is multifaceted. It can act as an alkylating agent, generating a catalytically active lanthanide-alkyl species. Furthermore, it can function as a Lewis acid to abstract a ligand from the lanthanide center, creating a cationic and more electrophilic active site. This cationic species is believed to be the primary active center for polymerization. rsc.org The choice of cocatalyst influences not only the catalytic activity but also the stereochemical outcome of the polymerization, as seen in the shift from trans-1,4 to cis-1,4 selectivity in butadiene polymerization with different activators. mdpi.com For neodymium-based catalysts, which are chemically similar to praseodymium, the order of catalytic activity and the resulting cis-1,4 content of the polymer have been shown to vary with different organoaluminum cocatalysts. rsc.org

Hydroboration Reactions

Catalysis of Hydroboration of Aldehydes and Ketones

Homoleptic tris(cyclopentadienyl)lanthanide complexes, including this compound, have been identified as excellent catalysts for the hydroboration of a wide range of aldehydes and ketones using pinacolborane. rsc.orgnih.govacs.org These catalysts exhibit high reactivity, allowing for low catalyst loadings (from 0.01 to 1 mol%) under mild reaction conditions. nih.govacs.org The catalytic efficiency of these lanthanide complexes is notable, providing a valuable method for the reduction of carbonyl compounds to the corresponding alcohols.

The catalytic cycle is thought to involve the formation of a lanthanide hydride species, which then transfers the hydride to the carbonyl carbon. Subsequent reaction with pinacolborane regenerates the active catalyst and releases the boronate ester product, which upon workup yields the alcohol.

Table 2: Catalytic Performance of Tris(cyclopentadienyl)lanthanide Complexes in Hydroboration

| Catalyst System | Substrate Scope | Catalyst Loading | Conditions |

|---|---|---|---|

| Cp₃Ln (Ln = Y, Yb, Sm, Nd, La, Pr) | Aldehydes, Ketones | 0.01–1 mol% | Mild nih.govacs.org |

Functional Group Tolerance and Chemoselectivity

A significant advantage of using tris(cyclopentadienyl)lanthanide complexes as catalysts for hydroboration is their excellent functional group tolerance and chemoselectivity. rsc.orgnih.govacs.org These catalysts can selectively reduce aldehydes and ketones in the presence of other reducible functional groups, such as alkenes and alkynes. nih.govacs.org This chemoselectivity is a crucial feature for the synthesis of complex molecules where selective transformations are required without the need for protecting groups. The broad functional group compatibility further enhances the utility of this catalytic system in organic synthesis. rsc.org

Other Organic Transformations Mediated by Praseodymium Cyclopentadienyl Complexes

While the catalytic prowess of this compound in hydroboration is well-established, its utility extends to a range of other important organic transformations, including polymerization, hydrogenation, and hydrosilylation reactions. These applications leverage the Lewis acidic nature of the praseodymium center and its ability to coordinate with and activate various substrates.

Polymerization of Conjugated Dienes

Catalyst systems incorporating praseodymium compounds have demonstrated effectiveness in the polymerization of conjugated diene monomers. google.com These polymerizations can proceed with a high degree of stereoselectivity, leading to polymers with specific microstructures. For instance, catalyst systems containing praseodymium have been utilized for the polymerization of butadiene and isoprene. google.com The choice of cocatalyst and reaction conditions can influence the microstructure of the resulting polymer, allowing for the synthesis of materials with tailored properties. google.com Neodymium-based catalysts, which share similarities with their praseodymium counterparts, have been extensively studied for diene polymerization, providing insights into the mechanistic aspects of these transformations. rsc.org

| Monomer | Catalyst System | Solvent | Temperature (°C) | Polymer Microstructure | Reference |

|---|---|---|---|---|---|

| Butadiene | Praseodymium compound with organomagnesium cocatalyst | Hydrocarbon | Ambient | High trans-1,4 content | google.com |

| Isoprene | Praseodymium compound with organomagnesium cocatalyst | Hydrocarbon | Ambient | High trans-1,4 content | google.com |

Hydrogenation of Unsaturated Compounds

The catalytic hydrogenation of unsaturated compounds represents another area where praseodymium cyclopentadienyl complexes show promise. While specific studies focusing solely on this compound are limited, the broader class of lanthanide cyclopentadienyl complexes has been investigated for the hydrogenation of various substrates. These reactions typically involve the activation of molecular hydrogen by the metal center, followed by its transfer to the unsaturated bond.

Hydrosilylation Reactions

Praseodymium cyclopentadienyl complexes also exhibit catalytic activity in hydrosilylation reactions, which involve the addition of a silicon-hydrogen bond across an unsaturated bond. While detailed studies on the hydrosilylation of various functional groups using this compound are still emerging, related platinum complexes have been shown to be efficient catalysts for the hydrosilylation of aromatic aldehydes and ketones. researchgate.net This suggests a potential avenue for the application of praseodymium-based catalysts in similar transformations.

| Reaction Type | Substrate | Catalyst System | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Polymerization | Conjugated Dienes (e.g., Butadiene, Isoprene) | Praseodymium compound with organomagnesium | Polydienes | High trans-1,4 stereoselectivity. | google.com |

| Hydrosilylation | Aromatic Aldehydes and Ketones | Platinum(0) complexes with silylene ligands | Silyl (B83357) ethers | Efficient conversion at elevated temperatures. | researchgate.net |

Applications in Advanced Materials Science

Precursor Chemistry for Thin Film Deposition Techniques

The deposition of thin films is a cornerstone of modern materials science, enabling the production of materials with tailored properties for a wide range of applications. Tris(cyclopentadienyl)praseodymium serves as a key organometallic precursor in several of these techniques.

Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for growing high-quality thin films. While various precursors have been investigated for the MOCVD of praseodymium oxide (Pr₂O₃) films, including β-diketonates and their adducts, cyclopentadienyl-based precursors like this compound offer potential advantages due to their thermal properties.

Research into the MOCVD of praseodymium-containing films has often utilized precursors such as Pr(tmhd)₃ (H-tmhd = 2,2,6,6-tetramethyl-3,5-heptandione) and praseodymium adducts like Pr(hfa)₃·diglyme. americanelements.com These studies have demonstrated that the choice of precursor and deposition parameters, such as oxygen partial pressure, significantly influences the phase and quality of the resulting praseodymium oxide films. For instance, different praseodymium oxide phases can be obtained by carefully controlling the oxygen partial pressure during deposition. americanelements.com While direct and extensive research specifically detailing the use of this compound for Pr₂O₃ MOCVD is not widely published, the successful use of analogous cyclopentadienyl (B1206354) precursors for other rare-earth oxides, such as (C₅H₅)₃Sc for Sc₂O₃, suggests its viability. The general MOCVD process involves the transport of the vaporized this compound into a reaction chamber where it thermally decomposes on a heated substrate, leading to the formation of a praseodymium oxide film.

A related technique, liquid injection MOCVD, has been employed for depositing praseodymium oxide films using the volatile praseodymium alkoxide, [Pr(mmp)₃]. This method resulted in the formation of films consisting predominantly of the Pr₆O₁₁ phase over a broad range of substrate temperatures. researchgate.net

| MOCVD Parameter | Typical Range/Value | Resulting Film Property |

| Precursor | This compound (potential) | Praseodymium Oxide (Pr₂O₃, Pr₆O₁₁) |

| Substrate Temperature | 250 - 600 °C | Crystalline Phase, Growth Rate |

| Oxygen Partial Pressure | Varies | Stoichiometry (e.g., Pr₂O₃ vs. Pr₆O₁₁) |

| Carrier Gas | Inert gas (e.g., Ar, N₂) | Precursor transport efficiency |

Atomic Layer Deposition (ALD) is a thin film deposition technique that offers exceptional control over film thickness and conformality at the atomic level. The development of suitable precursors is critical for successful ALD processes. While research on ALD of praseodymium-containing materials has explored various precursors, the potential of this compound is an area of active interest.

For the deposition of praseodymium aluminate (PrAlO₃), a promising high-k dielectric material, studies have utilized a novel amidinate precursor, tris(N,N′-diisopropylacetamidinato)praseodymium, in combination with trimethylaluminum (B3029685) (TMA) and water. researchgate.netrsc.org This process yielded smooth, amorphous films with low leakage currents. researchgate.netrsc.org The use of cyclopentadienyl-based precursors in ALD has been demonstrated for other rare-earth oxides. For example, tris(isopropyl-cyclopentadienyl)lanthanum has been used for the cyclic chemical vapor deposition of lanthanum oxide films. researchgate.net This precedent suggests that this compound could be a viable precursor for the ALD of praseodymium-based materials. In a typical ALD cycle for PrAlO₃ using a praseodymium precursor like this compound, the precursor would be pulsed into the reactor to form a monolayer on the substrate surface. This would be followed by a purge step and then a pulse of the aluminum precursor (e.g., TMA) and a subsequent pulse of an oxygen source (e.g., water or ozone).

| ALD Parameter | Typical Precursor/Condition | Function/Result |

| Praseodymium Precursor | This compound (potential) | Source of praseodymium for the film |

| Aluminum Precursor | Trimethylaluminum (TMA) | Source of aluminum for the film |

| Oxygen Source | Water (H₂O) or Ozone (O₃) | Oxidizing agent to form the oxide |

| Substrate Temperature | 200 - 350 °C | Controls surface reactions and film properties |

| Pulse Sequence | Alternating precursor and reactant pulses | Enables self-limiting, layer-by-layer growth |

Use in Electronic and Optical Materials

The unique electronic and optical properties of praseodymium make it a valuable dopant and component in a variety of electronic and optical materials. This compound serves as a potential organometallic source for introducing praseodymium into these materials.

The electronic properties of thin films are highly dependent on their composition and structure. aps.orgaps.orgdtic.mil The incorporation of praseodymium can significantly alter these properties. For instance, praseodymium oxide is a high-k dielectric material, making it a candidate for use in next-generation transistors and memory devices. The use of this compound in MOCVD or ALD could enable the precise deposition of these dielectric layers.

In the realm of optical materials, praseodymium doping is utilized to create materials with specific absorption and emission characteristics. For example, praseodymium-doped materials are used in lasers and optical amplifiers. americanelements.com The synthesis of praseodymium-doped nanoparticles can lead to materials with tunable optical properties. rsc.orgmdpi.com While many synthesis routes for such nanomaterials use inorganic praseodymium salts, the use of an organometallic precursor like this compound could offer advantages in terms of purity and control over the reaction chemistry.

Role in Nanomaterial Synthesis

The synthesis of nanomaterials with controlled size, shape, and composition is a major focus of modern materials science. taylorfrancis.com this compound can act as a precursor for the synthesis of praseodymium-containing nanoparticles.

Various methods have been developed for the synthesis of praseodymium oxide nanoparticles, often involving the thermal decomposition of praseodymium salts like nitrates or acetates. researchgate.netacs.orgproquest.com However, organometallic precursors like this compound offer an alternative route that can proceed at lower temperatures and with greater control over the final product's characteristics. The decomposition of this compound in a controlled environment can lead to the formation of praseodymium-based nanoparticles, such as oxides or sulfides. For example, praseodymium sulfide (B99878) (Pr₂S₃) nanoparticles have been synthesized and shown to have applications in photodegradation and near-infrared imaging. lsu.edu

Furthermore, this compound can be used to create more complex nanomaterials, such as praseodymium-doped cobalt ferrite (B1171679) nanoparticles (CoFe₂₋yPryO₄), which have been synthesized via sol-gel auto-combustion and exhibit interesting magnetic and biomedical properties. nih.gov The cyclopentadienyl ligands in such organometallic precursors can also play a role in stabilizing the growing nanoparticles and influencing their final morphology.

| Nanomaterial | Synthesis Method | Precursor | Key Properties/Applications |

| Praseodymium Oxide (Pr₆O₁₁) Nanoparticles | Thermal Decomposition/Sol-Gel | Praseodymium Nitrate/Acetate | Catalysis, Sensors |

| Praseodymium Sulfide (Pr₂S₃) Nanoparticles | Controlled Decomposition | This compound (potential) | Photodegradation, Bio-imaging |

| Praseodymium-doped Cobalt Ferrite Nanoparticles | Sol-gel auto-combustion | Praseodymium Chloride | Magnetic properties, Biomedical applications |

Ligand Modification and the Influence on Chemical Properties and Reactivity

Effect of Cyclopentadienyl (B1206354) Ring Substitution (e.g., Alkyl, Silyl) on Electronic and Steric Properties

Substituting the hydrogen atoms on the cyclopentadienyl rings with alkyl or silyl (B83357) groups induces significant changes in the electronic and steric properties of the resulting praseodymium complex.

Electronic Effects: Alkyl groups, such as the methyl groups in a pentamethylcyclopentadienyl (Cp*) ligand, are electron-donating. This increased electron density on the Cp ring is then shared with the praseodymium center, enhancing the donor ability of the ligand compared to the unsubstituted Cp ring. nih.gov This electronic enrichment of the metal can influence its redox properties and its interaction with substrates in a catalytic cycle.

Steric Effects: The size and arrangement of the substituents dictate the steric environment around the metal center.

Alkyl Substitution: The presence of multiple methyl groups, as in the Cp* ligand, significantly increases the steric volume or bulkiness around the praseodymium ion. nih.gov This steric hindrance can protect the metal center from unwanted side reactions and can create a more defined pocket for substrate binding, which is crucial for controlling selectivity in catalysis.

Silyl Substitution: Silyl groups, especially bulky ones like tri-isopropylsilyl (SiiPr3), can impart even greater steric bulk. This has been shown in related f-element chemistry to dramatically increase the thermal stability of complexes. escholarship.org The use of a (C5H4SiiPr3)¹⁻ ligand, for example, can enable the isolation and characterization of complexes that are otherwise too unstable to study. escholarship.org

The interplay between these electronic and steric effects is critical. For instance, while a trifluoromethyl group (CF3) can increase the steric volume similarly to a methyl group, its strong electron-withdrawing nature counteracts the electron-donating effect of other alkyl groups on the same ring. nih.gov

Table 1: Influence of Substituents on Cyclopentadienyl Ligand Properties

| Substituent Type | Example Ligand | Electronic Effect | Steric Effect |

| Alkyl | Pentamethylcyclopentadienyl (Cp*) | Increased electron-donating ability nih.gov | Significant increase in steric bulk nih.gov |

| Silyl | Tri-isopropylsilylcyclopentadienyl | Electron-donating | Substantial increase in steric bulk; enhances thermal stability escholarship.org |